Deoxynivalenol-13C15

Description

Properties

CAS No. |

911392-36-4 |

|---|---|

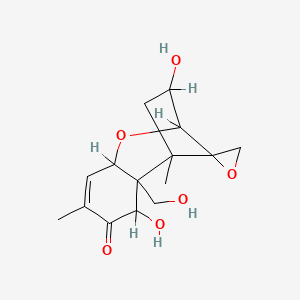

Molecular Formula |

C15H20O6 |

Molecular Weight |

311.21 g/mol |

IUPAC Name |

(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-2'-(hydroxy(113C)methyl)-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-one |

InChI |

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |

InChI Key |

LINOMUASTDIRTM-YGEUXOLBSA-N |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO |

melting_point |

151 - 153 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Deoxynivalenol-13C15: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Deoxynivalenol-13C15 (DON-13C15), a critical stable isotope-labeled internal standard for the accurate quantification of the mycotoxin deoxynivalenol. This document details the biosynthetic production method, purification protocols, and analytical characterization techniques.

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by various Fusarium species, most notably Fusarium graminearum. It is a frequent contaminant of cereal grains such as wheat, maize, and barley, posing a significant threat to human and animal health. Accurate detection and quantification of DON are crucial for food safety and toxicological research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1][2] This guide outlines the biosynthetic approach to produce fully labeled DON-13C15 and the subsequent characterization to ensure its suitability as an internal standard.

Biosynthesis of this compound

The production of this compound is achieved through the cultivation of Fusarium graminearum in the presence of a 13C-labeled carbon source, typically [1-13C]- or [2-13C]acetate. The fungus incorporates these labeled precursors into the deoxynivalenol molecule through its secondary metabolic pathways.[3]

Experimental Protocol: Fungal Culture and Isotope Labeling

This protocol is a composite of methodologies described in the literature for mycotoxin production by Fusarium graminearum.[3][4]

Materials:

-

Fusarium graminearum strain (a known DON producer)

-

Potato Dextrose Agar (PDA) for initial culture

-

Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or a defined synthetic medium)

-

Solid substrate (e.g., rice or wheat kernels)

-

[1-13C]- or [2-13C]acetate (sodium salt)

-

Sterile culture flasks and necessary labware

-

Incubator/shaker

Procedure:

-

Inoculum Preparation:

-

Grow Fusarium graminearum on PDA plates at 25°C for 5-7 days to obtain a mature mycelial culture.

-

Prepare a spore suspension or use mycelial plugs to inoculate the production culture.

-

-

Liquid Culture:

-

Inoculate sterile PDB in Erlenmeyer flasks with the F. graminearum spore suspension or mycelial plugs.

-

Incubate at 25-28°C with shaking (e.g., 150 rpm) for 3-5 days to allow for initial fungal growth.

-

Introduce the 13C-labeled acetate precursor into the culture. The timing of addition is critical and may need optimization to maximize incorporation into the secondary metabolite.

-

Continue the incubation for an additional 7-21 days.

-

-

Solid State Fermentation:

-

Autoclave rice or wheat kernels in culture flasks with an appropriate amount of water.

-

Inoculate the sterile grain with a spore suspension or mycelial plugs of F. graminearum.

-

Incubate at 25°C for approximately 28 days. The 13C-labeled precursor can be introduced at the beginning of the culture or at a later stage.

-

Biosynthetic Pathway Overview

The trichothecene core of deoxynivalenol is biosynthesized from farnesyl pyrophosphate, which is in turn derived from the condensation of mevalonate units that originate from acetate.

Extraction and Purification

Following incubation, the this compound must be extracted from the culture medium and purified.

Experimental Protocol: Extraction and Purification

This protocol combines several described methods for the purification of deoxynivalenol from fungal cultures.

Materials:

-

Methanol or acetonitrile/water (84:16, v/v)

-

Hexane

-

Acetone

-

Ethyl acetate

-

Silica gel for column chromatography

-

High-Speed Counter-Current Chromatography (HSCCC) system (optional)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Harvest the fungal culture and extract with methanol or an acetonitrile/water mixture.

-

Concentrate the extract using a rotary evaporator.

-

-

Silica Gel Chromatography:

-

The concentrated extract is subjected to silica gel low-pressure liquid chromatography.

-

A hexane-acetone gradient system can be used for elution.

-

Monitor fractions by thin-layer chromatography (TLC) to identify those containing deoxynivalenol.

-

Pool the positive fractions and concentrate them.

-

A second silica gel column may be necessary for further purification.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Additional Step):

-

The crude extract can be purified using HSCCC with a biphasic solvent system such as ethyl acetate-water (1:1, v/v).

-

This method can yield high-purity DON in a single step with good recovery.

-

-

Crystallization:

-

The enriched deoxynivalenol fraction can be crystallized to yield a highly pure product. Repeated crystallization may be necessary.

-

Extraction and Purification Workflow

Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by comparing the retention time with a certified deoxynivalenol standard.

-

Mass Spectrometry (MS): Confirms the molecular weight of the labeled compound and determines the isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the incorporation of 13C atoms. The degree of enrichment can also be estimated from 13C NMR spectra.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and application of this compound.

Table 1: Production and Purification Data for Deoxynivalenol

| Parameter | Value | Reference |

| DON concentration in rice culture | 1.16 mg/g | |

| DON concentration in mouldy corn | 1.30 mg/g | |

| Purity after HSCCC | > 94.9% | |

| Recovery from HSCCC | 88% | |

| 13C Enrichment per carbon site | 3 to 10% |

Table 2: Analytical Performance using this compound as an Internal Standard

| Matrix | Apparent Recovery (without IS) | Recovery (with IS) | Reference |

| Wheat | 29 ± 6% | 95 ± 3% | |

| Maize | 37 ± 5% | 99 ± 3% |

Application in LC-MS/MS Analysis

This compound is primarily used as an internal standard in stable isotope dilution assays for the quantification of DON in complex matrices.

Workflow for Sample Analysis

Conclusion

The biosynthetic production of this compound using Fusarium graminearum provides a reliable source of this essential internal standard. While the process requires expertise in fermentation and purification, the resulting labeled compound is indispensable for accurate and precise quantification of deoxynivalenol in food and feed, thereby enhancing the reliability of food safety monitoring and toxicological studies. The detailed protocols and characterization data presented in this guide serve as a valuable resource for researchers in this field.

References

- 1. An improved method for the purification of the trichothecene deoxynivalenol (vomitoxin) from Fusarium graminearum culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C NMR study of the biosynthesis of toxins by Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Physicochemical properties of Deoxynivalenol-13C15

An In-depth Technical Guide to the Physicochemical Properties of Deoxynivalenol-13C15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (¹³C₁₅-DON). It details its chemical characteristics, methodologies for its use and analysis, and its role in understanding the biological pathways of its unlabeled analogue, Deoxynivalenol (DON). This document is intended to serve as a critical resource for professionals in analytical chemistry, toxicology, and drug development.

Introduction to this compound

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by Fusarium species, which frequently contaminate cereal grains.[1][2] Due to its stability during storage, milling, and processing, it poses a significant risk to human and animal health.[3] this compound is the stable isotope-labeled analogue of DON, where all 15 carbon atoms have been replaced with the ¹³C isotope.[4][5] This labeling does not alter the chemical behavior of the molecule, making it an ideal internal standard for analytical methods.

The primary application of ¹³C₁₅-DON is in stable isotope dilution assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use is critical for correcting analytical variability, such as recovery losses during sample preparation and matrix effects in the mass spectrometer's ion source, thereby enabling highly accurate and precise quantification of DON in complex matrices like food, feed, and biological samples.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Data for the unlabeled Deoxynivalenol are provided for context where specific data for the labeled compound are not available (e.g., melting point).

General and Chemical Properties

This table outlines the primary chemical identifiers and properties of ¹³C₁₅-DON.

| Property | Value | Source(s) |

| Chemical Name | Trichothec-9-en-8-one-¹³C₁₅, 12,13-epoxy-3,7,15-trihydroxy-,(3α,7α)- | |

| Common Synonyms | ¹³C₁₅ DON, Fully ¹³C-labelled Deoxynivalenol | |

| CAS Number | 911392-36-4 | |

| Molecular Formula | ¹³C₁₅H₂₀O₆ | |

| Molecular Weight | 311.21 g/mol | |

| Purity | ≥97.0% |

Physical and Handling Properties

This table details the physical state, solubility, and appropriate storage conditions.

| Property | Value | Source(s) |

| Physical Form | Typically supplied as a solution in acetonitrile (e.g., 25 µg/mL). Unlabeled DON is a solid (white crystals). | |

| Melting Point (unlabeled DON) | 164–165 °C | |

| Solubility (unlabeled DON) | Soluble in polar organic solvents (acetonitrile, methanol, ethanol, ethyl acetate); slightly soluble in water. | |

| Storage Conditions | Store at -20°C ± 5°C or 2°C - 8°C. Protect from light. | |

| Flash Point (of solution in Acetonitrile) | 2°C (35.6 °F) |

Experimental Protocols and Applications

Experimental Workflow: Quantification of DON using ¹³C₁₅-DON Internal Standard

The most prominent application of this compound is as an internal standard for the accurate quantification of DON by LC-MS/MS. This workflow minimizes errors from matrix interference and sample preparation.

Caption: Workflow for DON quantification using a ¹³C₁₅-DON internal standard with LC-MS/MS.

Methodology:

-

Sample Preparation : A known quantity of the this compound internal standard is added (spiked) into the unknown sample matrix (e.g., ground maize).

-

Extraction : The native (unlabeled) DON and the spiked ¹³C₁₅-DON are co-extracted from the matrix, typically using a polar solvent mixture like acetonitrile and water. At this stage, any loss of analyte will affect both the labeled and unlabeled compounds equally.

-

LC-MS/MS Analysis : The extract is injected into an LC-MS/MS system. The liquid chromatography step separates the analytes from other matrix components. The tandem mass spectrometer is set to detect specific mass-to-charge (m/z) transitions for both DON and ¹³C₁₅-DON.

-

Quantification : By calculating the ratio of the chromatographic peak areas of native DON to ¹³C₁₅-DON and comparing this ratio to a calibration curve, the exact concentration of DON in the original sample can be determined with high accuracy.

Determination of Physicochemical Properties

Standardized experimental protocols are essential for determining the properties of mycotoxins.

-

Partition Coefficient (Log P) : The octanol/water partition coefficient, a measure of lipophilicity, can be determined using a miniaturized shake-flask method followed by quantification of the analyte in each phase.

-

Spectroscopic Analysis : Structural confirmation and purity assessment rely on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These methods provide detailed information on the molecular structure and isotopic incorporation.

Biological Context: Deoxynivalenol Signaling Pathways

Understanding the mechanism of action of DON is crucial for toxicology and drug development. Stable isotope-labeled standards are used in metabolic studies to trace the fate of the toxin and its impact on cellular processes. DON exerts its toxicity primarily through the Ribotoxic Stress Response .

Mechanism of Action: Deoxynivalenol binds to the 60S subunit of eukaryotic ribosomes, inhibiting protein synthesis. This binding event acts as a stress signal that rapidly activates Mitogen-Activated Protein Kinases (MAPKs), key regulators of cellular processes. The activation of MAPKs—specifically p38, JNK, and ERK—triggers a cascade of downstream events, including the transcriptional upregulation of pro-inflammatory cytokines and chemokines, which can lead to immune dysregulation and apoptosis (programmed cell death).

Caption: The Ribotoxic Stress Response signaling pathway induced by Deoxynivalenol (DON).

Conclusion

This compound is an indispensable tool for the modern analytical laboratory. Its physicochemical properties are nearly identical to its native analogue, making it the gold standard internal standard for achieving accuracy and precision in mycotoxin quantification. A thorough understanding of its properties, coupled with knowledge of the biological pathways it helps to investigate, empowers researchers to conduct high-quality studies in food safety, toxicology, and drug development, ultimately contributing to better risk assessment and management of mycotoxin contamination.

References

- 1. Deoxynivalenol | C15H20O6 | CID 40024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BiopureTM [13C15]-Deoxynivalenol 25 µg/mL in acetonitrile [romerlabs.com]

- 5. BiopureTM [13C15]-Deoxynivalenol 25 µg/mL in acetonitrile [romerlabs.com]

The Gold Standard: A Technical Guide to the Discovery and Development of ¹³C-Labeled Mycotoxin Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of ¹³C-labeled mycotoxin standards. These isotopically labeled internal standards are crucial for accurate and reliable quantification of mycotoxins in complex matrices by isotope dilution mass spectrometry (IDMS). By compensating for matrix effects and analyte losses during sample preparation, ¹³C-labeled standards have become indispensable tools in food safety, environmental monitoring, and clinical diagnostics.

Introduction to ¹³C-Labeled Mycotoxin Standards

Mycotoxins, toxic secondary metabolites produced by fungi, are a significant threat to food and feed safety worldwide.[1][2] Regulatory bodies globally have established stringent maximum permitted levels for various mycotoxins in commodities.[1] To meet these low detection requirements, highly accurate and precise analytical methods are essential.[1]

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis.[3] However, the accuracy of LC-MS/MS can be compromised by matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, leading to ion suppression or enhancement.

The most effective way to counteract these effects is through the use of stable isotope-labeled internal standards in an approach known as isotope dilution mass spectrometry (IDMS). ¹³C-labeled mycotoxins are ideal internal standards as they are chemically identical to their native counterparts, co-elute chromatographically, and experience the same matrix effects and losses during sample preparation. Because they differ in mass due to the incorporation of the ¹³C isotope, they can be distinguished by the mass spectrometer, allowing for accurate quantification.

Production of ¹³C-Labeled Mycotoxin Standards

The development of ¹³C-labeled mycotoxin standards involves two primary methodologies: biosynthetic production and chemical synthesis.

Biosynthetic Production

Biosynthesis leverages the natural metabolic pathways of mycotoxin-producing fungi. In this method, fungal cultures are grown in a medium containing a ¹³C-labeled precursor, such as [¹³C]-acetate or [¹³C]-glucose. The fungus incorporates these labeled precursors into the mycotoxin structure, resulting in a fully or partially ¹³C-labeled product. This method is particularly advantageous for producing complex mycotoxins that are difficult to synthesize chemically.

Chemical Synthesis

Chemical synthesis offers a more controlled approach to producing ¹³C-labeled mycotoxins. This method is often used for mycotoxins with less complex structures or to introduce the ¹³C label at specific positions within the molecule. The synthesis can involve multiple steps, starting from a simple ¹³C-labeled building block and constructing the mycotoxin molecule through a series of chemical reactions. For example, ¹³C-labeled acetyl groups can be introduced into trichothecenes through acetylation reactions.

Purification and Characterization

Following synthesis or biosynthesis, the ¹³C-labeled mycotoxin must be purified to a high degree. This is typically achieved using chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).

The purified standard is then rigorously characterized to confirm its identity, and to determine its chemical and isotopic purity. The primary analytical techniques used for characterization are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the labeled mycotoxin and to determine the positions of the ¹³C labels.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the labeled compound and to assess its isotopic distribution.

Quantitative Data for ¹³C-Labeled Mycotoxin Standards

The quality and accuracy of a ¹³C-labeled mycotoxin standard are defined by several key parameters. The following table summarizes typical quantitative data for commercially available standards.

| Mycotoxin | Isotopic Purity (Atom % ¹³C) | Chemical Purity | Concentration | Solvent |

| ¹³C₁₇-Aflatoxin B1 | 99.3% | ≥98% | 0.5 µg/mL | Acetonitrile |

| ¹³C₁₇-Aflatoxin B2 | 99.3% | ≥98% | 0.5 µg/mL | Acetonitrile |

| ¹³C₁₇-Aflatoxin G1 | 99.3% | ≥98% | 0.5 µg/mL | Acetononitrile |

| ¹³C₁₇-Aflatoxin G2 | 98.7% | ≥98% | 0.5 µg/mL | Acetononitrile |

| ¹³C₂₀-Ochratoxin A | ≥98% | ≥98% | 10 µg/mL | Acetonitrile |

| ¹³C₃₄-Fumonisin B1 | 98% | ≥92.5% (HPLC) | 25 µg/mL | Acetonitrile/Water (50/50) |

| ¹³C₁₅-Deoxynivalenol | Not specified | ≥98% | 25 µg/mL | Acetonitrile |

| ¹³C₁₈-Zearalenone | ≥98% | 98.7% | 25 µg/mL | Acetonitrile |

Experimental Protocols

The following are generalized protocols for the biosynthetic and chemical synthesis of ¹³C-labeled mycotoxin standards.

Protocol for Biosynthetic Production of ¹³C-Labeled Aflatoxin B1

-

Culture Preparation: A high-yield strain of Aspergillus flavus is cultured in a suitable growth medium to obtain a sufficient biomass.

-

Labeling: The fungal culture is transferred to a defined medium containing [1,2-¹³C₂]acetate as the sole carbon source. The culture is incubated under optimal conditions for aflatoxin production.

-

Extraction: After the incubation period, the fungal mycelium and culture medium are separated. The aflatoxins are extracted from both the mycelium and the medium using a suitable solvent such as chloroform or acetone.

-

Purification: The crude extract is concentrated and subjected to purification by column chromatography followed by preparative HPLC to isolate ¹³C-labeled aflatoxin B1.

-

Characterization: The purified ¹³C-aflatoxin B1 is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and determine its isotopic enrichment.

-

Quantification: The concentration of the final standard solution is determined using a calibrated analytical method, such as HPLC with UV detection or quantitative NMR (qNMR).

Protocol for Chemical Synthesis of ¹³C-Labeled Deoxynivalenol (DON) Analog

This protocol is adapted from the synthesis of ¹³C₆-deoxynivalenol-3-β-d-glucoside and illustrates a general approach to chemical labeling.

-

Preparation of ¹³C-labeled Precursor: A ¹³C-labeled precursor, such as [¹³C₆]-glucose, is converted into a reactive intermediate. For example, bromination of acetylated [¹³C₆]-glucose to form 2,3,4,6-tetraacetyl-1-bromo-α-d-[¹³C₆]-glucopyranoside.

-

Coupling Reaction: The unlabeled mycotoxin (e.g., DON) is reacted with the ¹³C-labeled precursor in the presence of a catalyst (e.g., silver carbonate) in a suitable solvent like dichloromethane. The reaction is typically stirred at room temperature in the dark for several days.

-

Deprotection: Protecting groups (e.g., acetyl groups) are removed from the coupled product. This can be achieved by hydrolysis using a mild base.

-

Purification: The final ¹³C-labeled mycotoxin is purified using preparative HPLC.

-

Characterization and Quantification: The purified product is characterized by NMR and MS, and its concentration is accurately determined.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involved in the development and use of ¹³C-labeled mycotoxin standards.

References

- 1. STD#4010U Zearalenone 13C isotope labeled standard, CasNo.911392-43-3 Pribolab PTE.LTD China (Mainland) [pribolab0532.lookchem.com]

- 2. 伏马菌素 B1-13C34标准液 溶液 ~25 μg/mL in acetonitrile: water, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fumonisin B1-13C34 (fumonisin B1-13C34) | Isotope-Labeled Compounds | 1217458-62-2 | Invivochem [invivochem.com]

The Isotopic Sentinel: A Technical Guide to Deoxynivalenol-13C15 Purity and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deoxynivalenol-13C15 (DON-13C15), a stable isotope-labeled internal standard crucial for the accurate quantification of the mycotoxin deoxynivalenol. Deoxynivalenol, a major contaminant in cereals, poses a significant threat to food safety and public health. The use of a reliable internal standard is paramount for researchers and analytical scientists in mitigating these risks through precise and accurate detection. This document details the isotopic purity and distribution of DON-13C15, outlines experimental protocols for its use, and illustrates its role in analytical workflows and relevant biological pathways.

Quantitative Data on Isotopic Purity and Distribution

The fidelity of quantitative analysis using stable isotope dilution assays is fundamentally dependent on the isotopic purity and well-characterized distribution of the labeled internal standard. This compound is synthesized to have all 15 carbon atoms enriched with the carbon-13 isotope. This ensures a significant mass shift from the native deoxynivalenol (DON), allowing for clear differentiation in mass spectrometric analyses.

Table 1: Isotopic Purity Specifications for this compound

| Parameter | Specification | Source(s) |

| Isotopic Purity | ≥ 98% | [1] |

| Atom % 13C | ≥ 99.0% | - |

| Chemical Purity | ≥ 95% | - |

Table 2: Theoretical and Observed Isotopic Distribution

While a definitive certificate of analysis with a detailed isotopic distribution table is not publicly available, mass spectrometry data from published research allows for a representative summary. The primary ion will be at M+15, corresponding to the fully labeled molecule.

| Isotopologue | Theoretical Mass (Da) | Expected Relative Abundance | Notes |

| M (Unlabeled DON) | 296.32 | < 2% | Represents the unlabeled impurity. |

| M+1 | 297.32 | Minor | Contribution from natural abundance of 13C in unlabeled impurity. |

| ... | ... | ... | ... |

| M+15 (Fully Labeled) | 311.21 | > 98% | The target isotopologue, representing the fully 13C-labeled Deoxynivalenol. |

Experimental Protocols

The use of this compound as an internal standard is predominantly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below are representative protocols for sample preparation and analysis.

Sample Preparation: Cereal Matrix

-

Extraction: A homogenized sample of the cereal matrix (e.g., maize, wheat) is extracted with a mixture of acetonitrile and water (e.g., 80:20 v/v) by shaking or blending.

-

Internal Standard Spiking: A known concentration of this compound solution is added to the sample extract at the earliest stage possible to account for variations in extraction efficiency and matrix effects.

-

Clean-up (Optional but Recommended): The extract may be passed through a solid-phase extraction (SPE) cartridge or a commercial clean-up column to remove interfering matrix components.[2]

-

Filtration: The final extract is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a generalized LC-MS/MS method. Specific parameters should be optimized for the instrument in use.

Table 3: Typical LC-MS/MS Parameters for Deoxynivalenol Analysis

| Parameter | Typical Setting |

| Liquid Chromatography | |

| LC Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (DON) | Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 295.1 -> 247.1, 295.1 -> 138.0)[3] |

| MRM Transition (DON-13C15) | Precursor Ion (m/z) -> Product Ion (m/z) (e.g., 310.1 -> 262.1, 310.1 -> 145.0)[3] |

| Dwell Time | 50 - 100 ms |

| Collision Energy | Optimized for each transition. |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

Visualization of Workflows and Pathways

Analytical Workflow for DON Quantification

The following diagram illustrates the typical workflow for the quantification of deoxynivalenol in a sample matrix using this compound as an internal standard.

Caption: Analytical workflow for DON quantification using a stable isotope-labeled internal standard.

Deoxynivalenol-Induced Ribotoxic Stress Response Pathway

Deoxynivalenol exerts its toxicity primarily through the inhibition of protein synthesis by binding to the 60S subunit of the eukaryotic ribosome. This binding triggers a signaling cascade known as the ribotoxic stress response, which activates mitogen-activated protein kinases (MAPKs).[4] The use of isotopically labeled DON, such as this compound, is instrumental in metabolic studies to trace its fate and interaction with cellular components.

Caption: Simplified signaling pathway of Deoxynivalenol-induced ribotoxic stress response.

Synthesis and Purification

The synthesis of uniformly 13C-labeled Deoxynivalenol is a complex process that is not widely published in peer-reviewed literature and is often considered proprietary information by commercial producers. The general approach involves the cultivation of a DON-producing fungal strain, such as Fusarium graminearum, on a growth medium containing a uniformly 13C-labeled carbon source, typically 13C-glucose.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the biosynthesis and purification of this compound.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of deoxynivalenol in a variety of matrices. Its high isotopic purity and well-defined mass shift from the native compound make it an ideal internal standard for stable isotope dilution LC-MS/MS analysis. The detailed experimental protocols and understanding of its application in analytical workflows, as presented in this guide, are essential for researchers, scientists, and drug development professionals working to ensure food safety and understand the toxicological impact of mycotoxins. The provided visualizations of the analytical workflow and the biological signaling pathway of DON offer a clear and concise summary of the critical roles of this stable isotope-labeled compound in both analytical and biological sciences.

References

- 1. U-[13C15]-Deoxynivalenol | LIBIOS [libios.fr]

- 2. Stable isotopic labelling-assisted untargeted metabolic profiling reveals novel conjugates of the mycotoxin deoxynivalenol in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deoxynivalenol-13C15: Structure, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deoxynivalenol-13C15 (¹³C₁₅-DON), a stable isotope-labeled internal standard crucial for the accurate quantification of the mycotoxin Deoxynivalenol (DON). This document details its molecular characteristics, provides a validated experimental protocol for its use in analytical chemistry, and explores the biological signaling pathways affected by its unlabeled counterpart, DON.

Molecular Structure and Physicochemical Properties

This compound is a derivative of Deoxynivalenol where all 15 carbon atoms have been replaced with the stable isotope ¹³C. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to DON but has a distinct molecular weight, allowing for precise quantification while correcting for matrix effects and variations in instrument response.[1][2]

The molecular formula of this compound is ¹³C₁₅H₂₀O₆. Its structure is identical to that of Deoxynivalenol, a type B trichothecene mycotoxin characterized by a sesquiterpenoid structure with an epoxide ring at C12-13.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | ¹³C₁₅H₂₀O₆ |

| Molecular Weight | ~311.21 g/mol |

| Appearance | Typically supplied as a solution in acetonitrile |

| Storage Conditions | -20°C, protected from light |

| Purity | ≥98% |

| Synonyms | ¹³C₁₅-DON, Vomitoxin-¹³C₁₅ |

Experimental Protocols: Quantification of Deoxynivalenol in Cereals using LC-MS/MS

The following is a representative protocol for the quantification of Deoxynivalenol (DON) in a cereal matrix (e.g., maize, wheat) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on established and validated procedures.[1][3][4]

Materials and Reagents

-

Deoxynivalenol (DON) analytical standard

-

This compound (¹³C₁₅-DON) internal standard solution (e.g., 25 µg/mL in acetonitrile)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

50 mL polypropylene centrifuge tubes

-

0.22 µm syringe filters (PTFE)

-

LC vials with micro-inserts

Sample Preparation

-

Homogenization: Grind a representative sample of the cereal grain to a fine powder (to pass a 20-mesh sieve).

-

Extraction:

-

Weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).

-

Vortex thoroughly to ensure the entire sample is wetted.

-

Shake vigorously on a mechanical shaker for 60 minutes.

-

-

Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the solid material.

-

Internal Standard Spiking and Dilution:

-

Transfer a 100 µL aliquot of the supernatant to an LC vial with a micro-insert.

-

Add a known amount of the this compound internal standard solution (e.g., 10 µL of a 2.5 µg/mL solution).

-

Add 890 µL of water to bring the final volume to 1 mL.

-

Vortex to mix. The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Parameters

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode often provides good sensitivity for DON.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example for negative mode):

-

Deoxynivalenol (DON):

-

Precursor ion (Q1): m/z 295.1

-

Product ion (Q3) for quantification: m/z 265.1

-

Product ion (Q3) for confirmation: m/z 138.0

-

-

This compound (¹³C₁₅-DON):

-

Precursor ion (Q1): m/z 310.1

-

Product ion (Q3): m/z 279.1

-

-

-

Ion Source Parameters: Optimize for the specific instrument, but typical values include:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Data Analysis and Quantification

-

Construct a calibration curve using a series of calibration standards containing known concentrations of DON and a constant concentration of ¹³C₁₅-DON.

-

Plot the ratio of the peak area of DON to the peak area of ¹³C₁₅-DON against the concentration of DON.

-

Quantify the amount of DON in the samples by interpolating the peak area ratios from the calibration curve.

Signaling Pathways and Biological Activity of Deoxynivalenol

While this compound is used as an analytical standard, its biological activity is considered identical to that of unlabeled Deoxynivalenol (DON). DON exerts its toxic effects by inhibiting protein synthesis and activating stress-activated signaling pathways.

The Ribotoxic Stress Response

The primary mechanism of DON's toxicity is the Ribotoxic Stress Response . DON binds to the 60S subunit of the eukaryotic ribosome, inhibiting protein synthesis. This binding event triggers a signaling cascade that activates mitogen-activated protein kinases (MAPKs).

Caption: DON-induced Ribotoxic Stress Response initiation.

MAPK Signaling Pathway Activation

DON is a potent activator of the MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of these pathways leads to the downstream regulation of transcription factors and the expression of pro-inflammatory cytokines and chemokines.

Caption: Activation of MAPK signaling pathways by DON.

Induction of Apoptosis

At higher concentrations, DON can induce apoptosis (programmed cell death) in various cell types, particularly immune cells. This process is mediated through the activation of caspases and involves both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. The activation of p38 MAPK is often linked to the pro-apoptotic effects of DON.

Caption: Simplified pathway of DON-induced apoptosis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Deoxynivalenol in complex matrices. Its use in stable isotope dilution LC-MS/MS methods significantly improves analytical accuracy by compensating for matrix-induced signal suppression or enhancement. Understanding the molecular characteristics of ¹³C₁₅-DON, coupled with a robust analytical methodology, is essential for researchers in food safety, toxicology, and drug development. Furthermore, knowledge of the intricate signaling pathways disrupted by its unlabeled analogue, DON, provides critical insights into its toxicological effects and potential avenues for therapeutic intervention or mitigation strategies.

References

Deoxynivalenol-13C15: A Technical Guide to its Certificate of Analysis, Quality Level, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical standards, quality control, and biological significance of Deoxynivalenol-13C15. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart, Deoxynivalenol (DON), a prevalent mycotoxin. This document details the specifications typically found on a Certificate of Analysis, outlines the analytical methodologies for its use, and explores the cellular signaling pathways affected by DON.

Certificate of Analysis and Quality Level

This compound is supplied as a certified reference material, ensuring high purity and accurate concentration for its use as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. The quality level of this standard is designated as "analytical standard," indicating its suitability for quantitative analysis. Below is a summary of typical product specifications found on a Certificate of Analysis from various suppliers.

Quantitative Data Summary

| Parameter | Specification | Notes |

| Product Name | This compound | Uniformly labeled with 15 Carbon-13 isotopes. |

| CAS Number | 911392-36-4 | --- |

| Molecular Formula | ¹³C₁₅H₂₀O₆ | --- |

| Molecular Weight | ~311.21 g/mol | The mass shift of M+15 compared to the unlabeled DON is a key feature for mass spectrometry. |

| Concentration | ~25 µg/mL | Typically supplied in acetonitrile. |

| Chemical Purity | ≥97.0% (HPLC) | Determined by High-Performance Liquid Chromatography. |

| Isotopic Purity | ≥98% | The percentage of molecules that are fully labeled with ¹³C. |

| Storage Temperature | -20°C | Recommended for maintaining stability. |

Experimental Protocols

The primary application of this compound is as an internal standard in LC-MS/MS methods to correct for matrix effects and variations during sample preparation and analysis. This ensures accurate and precise quantification of DON in complex matrices such as food, feed, and biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DON Analysis

Objective: To accurately quantify Deoxynivalenol (DON) in a sample matrix using this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Homogenize the sample (e.g., ground maize, wheat, or tissue).

-

Extract DON and the internal standard from the sample using a suitable solvent mixture (e.g., acetonitrile/water).

-

Add a known concentration of this compound to the sample extract.

-

(Optional) Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

LC Separation:

-

Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 × 100 mm).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Deoxynivalenol (DON): Monitor the transition from the precursor ion (e.g., m/z 295.1) to specific product ions.

-

This compound: Monitor the transition from the precursor ion (e.g., m/z 310.1) to its corresponding product ions. The use of the fully ¹³C isotope-labeled standard provides a clear mass difference, preventing spectral overlap.

-

-

Data Analysis: The ratio of the peak area of DON to the peak area of the this compound internal standard is used to construct a calibration curve and quantify the amount of DON in the sample. This ratiometric measurement corrects for any loss of analyte during sample processing and for signal suppression or enhancement in the mass spectrometer.[1][2][3]

-

Visualization of Workflows and Pathways

Quality Control and Certification Workflow

The following diagram illustrates the typical workflow for the production and certification of this compound as an analytical standard.

References

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and application of isotope-substituted (13C15)-deoxynivalenol (DON) as an internal standard for the determination of DON - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Application of Deoxynivalenol-¹³C₁₅ Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of the Deoxynivalenol-¹³C₁₅ (DON-¹³C₁₅) analytical standard. It further details its application as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of Deoxynivalenol (DON) in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Availability of Deoxynivalenol-¹³C₁₅

The Deoxynivalenol-¹³C₁₅ analytical standard is available from several reputable suppliers as a certified reference material. It is typically supplied as a solution in acetonitrile at a concentration of approximately 25 µg/mL. Below is a summary of commercially available options.

| Supplier | Product Name/Number | Concentration | Solvent | Purity/Certification |

| Sigma-Aldrich (Merck) | Deoxynivalenol-¹³C₁₅ solution (34128) | ~25 µg/mL | Acetonitrile | Analytical Standard, Certificate of Analysis available |

| Romer Labs | Biopure™ U-[¹³C₁₅]-Deoxynivalenol (10000332, 10006137) | 25 µg/mL | Acetonitrile | Certificate of Analysis available, Isotopic Purity ≥98% |

| LGC Standards | Deoxynivalenol ¹³C₁₅ 25 µg/mL in Acetonitrile (DRE-A12147100AL-25) | 25 µg/mL | Acetonitrile | Certified Reference Material, ISO 17034 |

| Fisher Scientific | Deoxynivalenol-¹³C₁₅ Solution, 25 µg/mL in Acetonitrile (111017942) | 25 µg/mL | Acetonitrile | Analytical Standard |

| Achemtek | Deoxynivalenol-¹³C₁₅ Solution in Acetonitrile, 25µg/mL (MSK7213C15-25A) | 25 µg/mL | Acetonitrile | Purity: 98+% |

| GlpBio | 4-deoxy Nivalenol-¹³C₁₅ (GC46635) | Not specified (solid or solution) | Not specified | For research use only |

| Libios | U-[¹³C₁₅]-Deoxynivalenol (DON13C15-25) | 25 µg/mL | Acetonitrile | Isotopic purity 98%, Certificate of Analysis available |

The Principle of Stable Isotope Dilution Analysis (SIDA)

Stable isotope dilution analysis is a powerful technique for quantitative analysis in mass spectrometry. It relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. This internal standard, in this case, DON-¹³C₁₅, is chemically identical to the native analyte (DON) but has a different mass due to the incorporation of heavy isotopes (¹³C).

The key advantages of this approach are the correction for matrix effects and procedural losses during sample preparation and analysis. Since the internal standard and the analyte behave almost identically during extraction, cleanup, and chromatographic separation, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the ionization in the mass spectrometer's source due to co-eluting matrix components will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, an accurate quantification can be achieved.

Caption: Logical flow of Stable Isotope Dilution Analysis.

Experimental Protocols for Deoxynivalenol Analysis using DON-¹³C₁₅

The following are detailed methodologies for the analysis of Deoxynivalenol in cereals and urine using DON-¹³C₁₅ as an internal standard.

Analysis of Deoxynivalenol in Cereals

This protocol is a synthesis of commonly employed methods for the extraction and quantification of DON in cereal matrices such as maize, wheat, and barley.[1][2]

3.1.1. Sample Preparation and Extraction

-

Homogenization: Grind a representative portion of the cereal sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

-

Weighing: Accurately weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Fortification: Add a known amount of the Deoxynivalenol-¹³C₁₅ internal standard solution to the sample. The amount should be chosen to yield a concentration within the calibration range.

-

Extraction: Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v or 80:20 v/v), to the centrifuge tube.[1]

-

Shaking: Cap the tube and shake vigorously for 60 minutes at room temperature using a mechanical shaker.

-

Centrifugation: Centrifuge the sample at a minimum of 3,500 rpm for 10 minutes to separate the solid matrix from the supernatant.

-

Dilution and Filtration: Transfer an aliquot of the supernatant to a clean tube and dilute with an appropriate solvent (e.g., mobile phase A) to bring the analyte concentration into the calibrated range. Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).[2]

-

Mobile Phase:

-

A: Water with a modifier such as 5 mM ammonium acetate or 0.1% formic acid.

-

B: Methanol or acetonitrile with the same modifier.

-

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, holds for a short period, and then returns to the initial conditions for column re-equilibration. A total run time is typically around 7-15 minutes.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: 25-40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI negative mode is often preferred for DON.[2]

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Deoxynivalenol (DON) | 295.1 | 265.1 | 138.0 | -20 to -30 |

| Deoxynivalenol-¹³C₁₅ | 310.1 | 279.1 | 145.0 | -20 to -30 |

Note: Collision energies and other MS parameters should be optimized for the specific instrument used.

Analysis of Deoxynivalenol in Urine

This protocol outlines a method for the determination of DON in human urine, which is crucial for biomonitoring and exposure assessment.

3.2.1. Sample Preparation and Extraction

-

Enzymatic Hydrolysis (for total DON): To measure both free and glucuronide-conjugated DON, an enzymatic hydrolysis step is required.

-

To 1 mL of urine in a glass tube, add a buffer (e.g., sodium acetate) and β-glucuronidase/sulfatase from Helix pomatia.

-

Incubate the mixture (e.g., at 37 °C for 16 hours).

-

-

Fortification: Add the Deoxynivalenol-¹³C₁₅ internal standard to the hydrolyzed (or non-hydrolyzed for free DON) urine sample.

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):

-

SPE: Use a suitable SPE cartridge (e.g., Oasis HLB). Condition the cartridge, load the sample, wash with a polar solvent (e.g., water), and elute the analytes with a less polar solvent (e.g., methanol or acetonitrile).

-

LLE: Add an immiscible organic solvent (e.g., ethyl acetate) to the urine sample, vortex thoroughly, and centrifuge to separate the layers. Collect the organic layer.

-

-

Evaporation and Reconstitution: Evaporate the eluate or organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.2.2. LC-MS/MS Analysis

The LC-MS/MS parameters are generally similar to those used for cereal analysis, with potential adjustments to the gradient profile to optimize separation from the urine matrix components. The same MRM transitions for DON and its ¹³C₁₅-labeled internal standard are used.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the analysis of Deoxynivalenol in a food matrix using Deoxynivalenol-¹³C₁₅ as an internal standard.

Caption: Step-by-step workflow for mycotoxin analysis.

This guide provides a comprehensive overview for researchers and professionals working with Deoxynivalenol. The use of the Deoxynivalenol-¹³C₁₅ analytical standard in conjunction with LC-MS/MS offers a robust and accurate method for the quantification of this important mycotoxin in diverse and complex samples.

References

A Technical Guide to the Stability and Storage of Deoxynivalenol-13C15 Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Deoxynivalenol-13C15 (DON-13C15) solution, a critical internal standard for the accurate quantification of its unlabeled counterpart in various matrices. The information presented is collated from manufacturer datasheets, regulatory guidelines, and scientific literature.

Core Concepts in Stability and Storage

This compound is a stable, non-radioactive, isotopically labeled version of the mycotoxin Deoxynivalenol.[1] As an internal standard in mass spectrometry-based methods, its stability is paramount for ensuring the accuracy and reliability of analytical results.[1][2][3] The physicochemical properties of DON-13C15 are nearly identical to that of Deoxynivalenol, and thus, its stability profile is expected to be very similar.

The primary factors influencing the stability of DON-13C15 in solution are temperature, the choice of solvent, and exposure to light. Improper handling and storage can lead to degradation of the analyte, compromising the integrity of experimental data.

Recommended Storage Conditions

Manufacturers and regulatory bodies consistently recommend the following storage conditions for this compound solutions to ensure their long-term stability.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C (with acceptable ranges of -10°C to -25°C and -20°C ± 5°C) | [4] |

| Light Exposure | Store in the dark; protect from light. The use of amber vials is recommended. | |

| Container | Keep container tightly closed in a dry and well-ventilated place. |

Long-Term Stability Data

| Solvent | Temperature | Duration | Stability Outcome | Source |

| Acetonitrile | -18°C | At least 2 years | Stable | |

| Acetonitrile | -18°C to +40°C | Up to 24 months | No significant degradation observed. | |

| Acetonitrile | +4°C | At least 2 years | Stable for mixed standards of DON and its derivatives. | |

| Ethyl Acetate | +4°C | 24 months | 21% decrease in DON concentration. | |

| Methanol | Room Temperature | 22 days | Transesterification can occur. Not recommended for long-term storage at this temperature. | |

| Acetonitrile-Water (1:1, v/v) | Ambient Temperature | Not specified | Considered a good solvent for long-term storage. | |

| Acidified Acetonitrile-Water | Not specified | 4.5 hours | Concentration remained constant. |

It is important to note that while acetonitrile is the most common and recommended solvent for DON-13C15, the addition of water may be suitable for certain applications, and acidification can enhance short-term stability.

Experimental Protocols

While detailed, specific stability testing protocols for DON-13C15 are proprietary to manufacturers, a general workflow for handling and use can be established based on best practices for isotopically labeled mycotoxin standards.

General Handling and Usage Protocol

A standardized protocol for handling this compound solution is crucial to maintain its integrity.

Caption: Workflow for Handling this compound Solution.

Protocol for Stability Assessment by UV-Spectrophotometry

A common method to monitor the stability of a standard solution is by UV-spectrophotometry. A significant change in absorbance over time can indicate degradation.

Caption: Protocol for Stability Assessment using UV-Spectrophotometry.

Summary and Key Takeaways

-

Optimal Storage: this compound solution should be stored at -20°C and protected from light to ensure its long-term stability.

-

Solvent of Choice: Acetonitrile is the most common and recommended solvent.

-

Handling: Always allow the solution to reach room temperature before use and ensure it is homogenized. Keep the container tightly sealed to prevent solvent evaporation and contamination.

-

Stability Duration: Based on data from the parent compound, DON-13C15 in acetonitrile is expected to be stable for at least two years when stored correctly.

-

Verification: For critical applications, the stability of the solution should be periodically verified. The Certificate of Analysis provided by the manufacturer should always be consulted for lot-specific information and expiry dates.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. achemtek.com [achemtek.com]

Deoxynivalenol-¹³C₁₅: A Technical Guide to Tracing Mycotoxin Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of ¹³C₁₅-labeled Deoxynivalenol (DON-¹³C₁₅) in tracing the metabolic pathways of this prevalent mycotoxin. The use of stable isotope labeling has revolutionized the study of xenobiotic metabolism, offering unparalleled accuracy and sensitivity in identifying and quantifying metabolites in complex biological matrices. This document details the experimental protocols, quantitative data, and metabolic pathways elucidated through the use of DON-¹³C₁₅.

Introduction

Deoxynivalenol (DON), a type B trichothecene mycotoxin produced by Fusarium species, is a frequent contaminant of cereal grains worldwide.[1][2] Its presence in food and feed poses a significant health risk to humans and animals due to its toxic effects, which include inhibition of protein synthesis, immunotoxicity, and gastrointestinal inflammation.[1][2] Understanding the metabolic fate of DON is crucial for assessing its toxicity, developing detoxification strategies, and establishing accurate biomarkers of exposure. The use of fully carbon-13 labeled DON (DON-¹³C₁₅) as an internal standard and tracer has become the gold standard for such investigations, enabling precise quantification and the discovery of novel metabolites.[3]

Advantages of Using Deoxynivalenol-¹³C₁₅

Stable isotope-labeled internal standards are paramount for correcting matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, thereby improving the accuracy and precision of quantification. DON-¹³C₁₅ is an ideal internal standard because it co-elutes with unlabeled DON and its metabolites, experiencing the same ionization suppression or enhancement, which allows for reliable correction. Furthermore, its use in stable isotope labeling (SIL) assisted untargeted metabolic profiling allows for the confident identification of DON-derived metabolites from complex datasets.

Quantitative Analysis of DON and its Metabolites

The application of DON-¹³C₁₅ as an internal standard significantly improves the recovery and accuracy of DON quantification in various matrices. Without an internal standard, apparent recoveries can be as low as 29% in wheat and 37% in maize. However, with the use of DON-¹³C₁₅, recoveries are corrected to 95% and 99%, respectively.

Table 1: Recovery of Deoxynivalenol (DON) with and without ¹³C₁₅-DON Internal Standard

| Matrix | Apparent Recovery (without IS) | Corrected Recovery (with ¹³C₁₅-DON IS) |

| Wheat | 29 ± 6% | 95 ± 3% |

| Maize | 37 ± 5% | 99 ± 3% |

Data sourced from Kluger et al. (2006).

In human studies, the administration of DON and its masked form, DON-3-glucoside (D3G), has allowed for the quantification of various urinary metabolites. Following a single bolus administration, a significant percentage of the ingested mycotoxin is recovered in the urine within 24 hours.

Table 2: Urinary Excretion of DON and its Metabolites in Humans within 24 Hours

| Administered Compound | Total Recovery in Urine | Major Urinary Metabolites |

| Deoxynivalenol (DON) | 64% | DON-15-glucuronide, free DON, DON-3-glucuronide |

| DON-3-glucoside (D3G) | 58% | DON-15-glucuronide, free DON, DON-3-glucuronide, DOM-1 |

Data sourced from Vidal et al. (2018).

Experimental Protocols

Untargeted Screening for DON Metabolites in Plants

This protocol describes a stable isotopic labeling (SIL) assisted approach for the untargeted detection of DON biotransformation products in wheat.

a. Inoculation:

-

Prepare a 1:1 (v/v) mixture of non-labeled DON and fully ¹³C-labeled DON (DON-¹³C₁₅).

-

Inoculate flowering wheat ears with 100 µg of the mixture.

b. Sample Preparation:

-

Harvest wheat samples at desired time points post-inoculation.

-

Freeze-dry and grind the samples to a fine powder.

-

Extract the metabolites using a suitable solvent system (e.g., acetonitrile/water).

-

Centrifuge the extract to pellet solid debris.

c. LC-HRMS Analysis:

-

Analyze the supernatant using liquid chromatography-high resolution mass spectrometry (LC-HRMS).

-

Employ a gradient elution suitable for separating polar and non-polar metabolites.

-

Acquire data in full scan mode to detect all potential metabolites.

d. Data Processing:

-

Utilize software like MetExtract for the automated extraction of corresponding peak pairs of labeled and non-labeled metabolites.

-

Confirm the identity of known metabolites (e.g., DON, D3G) by comparing with authentic standards.

-

Annotate novel metabolites based on accurate mass measurements and MS/MS fragmentation patterns.

Quantitative Analysis of DON in Cereal Matrices using LC-MS/MS

This protocol details the use of DON-¹³C₁₅ as an internal standard for the accurate quantification of DON in maize and wheat without extensive cleanup.

a. Sample Preparation:

-

Grind cereal samples to a fine powder.

-

Weigh a representative portion of the sample.

-

Extract DON by shaking with a mixture of acetonitrile and water (e.g., 84:16, v/v).

-

Centrifuge the samples to separate the solid matrix from the extract.

b. Internal Standard Spiking and Calibration:

-

Prepare a series of calibration standards of unlabeled DON.

-

Spike a known amount of DON-¹³C₁₅ into each calibration standard and the sample extracts.

c. LC-MS/MS Analysis:

-

Inject the spiked samples and standards into an LC-MS/MS system.

-

Use a C18 column for chromatographic separation.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring specific transitions for both DON and DON-¹³C₁₅.

d. Quantification:

-

Calculate the ratio of the peak area of DON to the peak area of DON-¹³C₁₅ for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of DON in the samples from the calibration curve.

Metabolic Pathways of Deoxynivalenol

The biotransformation of DON occurs through two primary routes: glucosylation and glutathione conjugation in plants, and glucuronidation in humans.

Plant Metabolism of DON

In plants such as wheat, DON is detoxified through conjugation with glucose and glutathione. The primary glucosylated metabolite is DON-3-glucoside (D3G). Additionally, a glutathione (GSH) conjugate of DON is formed, which is further processed into cysteine-glycine and cysteine conjugates.

Caption: Metabolic pathways of Deoxynivalenol in plants.

Human Metabolism of DON

In humans, DON is rapidly absorbed, metabolized, and excreted. The primary route of metabolism is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver, leading to the formation of DON-3-glucuronide and DON-15-glucuronide. A minor portion is converted to de-epoxy DON (DOM-1).

Caption: Metabolic pathways of Deoxynivalenol in humans.

Experimental Workflow and Signaling Pathways

Typical Experimental Workflow for ¹³C₁₅-DON Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using DON-¹³C₁₅.

Caption: General workflow for DON-¹³C₁₅ metabolic tracing.

DON-Induced Alterations in Cellular Signaling

DON exposure can lead to significant changes in cellular metabolism, including purine and glutathione metabolism. These alterations are indicative of cellular stress and can impact immune function.

Caption: Impact of DON on key cellular metabolic pathways.

Conclusion

The use of Deoxynivalenol-¹³C₁₅ is an indispensable tool for accurately tracing and quantifying the metabolic fate of DON in various biological systems. This technical guide has provided an overview of the methodologies, quantitative data, and elucidated metabolic pathways. The detailed protocols and visualizations serve as a valuable resource for researchers and scientists in the fields of mycotoxicology, drug metabolism, and food safety, facilitating further research into the toxicokinetics and detoxification of this important mycotoxin.

References

- 1. Stable isotope dilution analysis of the Fusarium mycotoxins deoxynivalenol and 3-acetyldeoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Metabolic Characteristics Induced by Deoxynivalenol in 3D4/21 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Deoxynivalenol-13C15 as a Robust Internal Standard for Accurate LC-MS/MS Quantification

Audience: Researchers, scientists, and drug development professionals involved in the quantitative analysis of mycotoxins in various matrices.

Introduction

Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, is a common contaminant in cereals and poses a significant health risk to humans and animals. Accurate and reliable quantification of DON is crucial for food safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for mycotoxin analysis due to its high sensitivity and selectivity. However, complex sample matrices can cause ion suppression or enhancement, leading to inaccurate results. The use of a stable isotope-labeled internal standard, such as Deoxynivalenol-13C15 (¹³C₁₅-DON), is the most effective method to compensate for these matrix effects and ensure the accuracy and precision of the analytical method.[1][2][3] This application note provides a detailed protocol for the use of ¹³C₁₅-DON as an internal standard for the LC-MS/MS analysis of DON in various matrices.

Principle

Stable isotope dilution analysis (SIDA) with ¹³C₁₅-DON is based on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. ¹³C₁₅-DON is an ideal internal standard as it has the same physicochemical properties as the native DON, meaning it co-elutes during chromatography and experiences the same matrix effects during ionization.[2][4] Because the mass spectrometer can differentiate between the native and the labeled compound due to their mass difference, the ratio of the analyte to the internal standard signal is used for quantification. This ratiometric measurement corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.

Quantitative Data Summary

The use of ¹³C₁₅-DON as an internal standard significantly improves the accuracy of DON quantification by correcting for matrix effects. The following tables summarize the recovery data from studies on different matrices.

Table 1: Recovery of Deoxynivalenol (DON) in Cereal Matrices With and Without ¹³C₁₅-DON Internal Standard

| Matrix | Apparent Recovery (External Calibration) | Recovery with ¹³C₁₅-DON (Internal Calibration) | Reference |

| Wheat | 29% ± 6% | 95% ± 3% | |

| Maize | 37% ± 5% | 99% ± 3% | |

| Maize | 76% ± 1.9% | 101% ± 2.4% | |

| Maize | 86% (Signal Suppression/Enhancement) | 103% (Corrected) |

Table 2: Method Performance Parameters for DON Analysis using ¹³C₁₅-DON in Soil

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 1 ng/g soil | |

| Limit of Detection (LOD) | 0.3 ng/g soil | |

| Recovery | > 80% |

Experimental Protocols

This section provides a general protocol for the analysis of DON using ¹³C₁₅-DON as an internal standard. The protocol may need to be optimized for specific matrices and instrumentation.

Materials and Reagents

-

Deoxynivalenol (DON) analytical standard

-

This compound (¹³C₁₅-DON) internal standard solution (e.g., 25 µg/mL in acetonitrile)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Extraction solvent: Acetonitrile/water (e.g., 84:16, v/v or 79:20:1 with 1% acetic acid)

Sample Preparation

-

Homogenization: Homogenize the solid sample (e.g., ground cereals, soil) to ensure a representative sample.

-

Spiking: Weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube. Add a known amount of the ¹³C₁₅-DON internal standard solution. The amount of internal standard added should be comparable to the expected concentration of DON in the sample.

-

Extraction: Add the extraction solvent (e.g., 20 mL of acetonitrile/water) to the sample.

-

Shaking: Shake the sample vigorously for a specified time (e.g., 60 minutes) using a mechanical shaker.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes) to separate the solid material.

-

Dilution: Take an aliquot of the supernatant and dilute it with the initial mobile phase composition for LC-MS/MS analysis. A clean-up step using solid-phase extraction (SPE) or immunoaffinity columns can be included for very complex matrices, but is often not necessary when using an isotopic internal standard.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-20 µL

-

Column Temperature: 40 °C

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode. Both have been reported to be effective.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two transitions for both DON and ¹³C₁₅-DON for confirmation and quantification.

Table 3: Example MRM Transitions for DON and ¹³C₁₅-DON

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Deoxynivalenol (DON) | [M+H]⁺ 297.1 | 249.1 | 203.1 |

| This compound (¹³C₁₅-DON) | [M+H]⁺ 312.1 | 263.2 | 216.1 |

| Deoxynivalenol (DON) | [M+CH₃COO]⁻ 355.1 | 295.1 | 59.1 |

| This compound (¹³C₁₅-DON) | [M+CH₃COO]⁻ 370.1 | 310.1 | 59.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of both DON and ¹³C₁₅-DON.

-

Calculate the response ratio (Area_DON / Area_¹³C₁₅-DON).

-

Prepare a calibration curve by plotting the response ratio of a series of calibration standards against their known concentrations.

-

Determine the concentration of DON in the sample by interpolating the response ratio of the sample on the calibration curve.

Diagrams

Caption: Experimental workflow for DON analysis using ¹³C₁₅-DON.

References

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization and application of isotope-substituted (13C15)-deoxynivalenol (DON) as an internal standard for the determination of DON - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. foodriskmanagement.com [foodriskmanagement.com]

Application Note & Protocol: Quantification of Deoxynivalenol (DON) in Maize using ¹³C₁₅-DON Stable Isotope Dilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (DON), a mycotoxin produced by Fusarium species, is a common contaminant in maize and other cereals, posing a significant health risk to humans and animals. Accurate quantification of DON is crucial for food safety and toxicological studies. The stable isotope dilution assay (SIDA) using ¹³C-labeled internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis. This method offers high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the quantification of DON in maize using ¹³C₁₅-deoxynivalenol (¹³C₁₅-DON) as an internal standard.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of ¹³C₁₅-DON, a stable, isotopically labeled form of DON, is added to the maize sample prior to extraction.[3][4] This internal standard behaves chemically and physically identically to the native DON throughout the sample preparation and analysis process. By measuring the ratio of the native DON to the ¹³C₁₅-DON using LC-MS/MS, the concentration of DON in the original sample can be accurately determined, effectively correcting for any losses during sample processing or fluctuations in instrument performance.[1]

Experimental Protocols

Sample Preparation and Extraction

Proper sampling is critical for obtaining representative results, as mycotoxin distribution in a grain lot can be heterogeneous.

1.1. Sampling:

-

Collect a large, representative bulk sample from the maize lot. For harvested grain, it is recommended to collect at least ten probes from various locations or multiple collections from a moving stream of grain.

-

The entire bulk sample should be finely ground to pass through a No. 20 sieve to ensure homogeneity.

1.2. Extraction:

-

Weigh 5.00 ± 0.01 g of the homogenized maize sample into a 50 mL centrifuge tube.

-

Add a known amount of ¹³C₁₅-DON internal standard solution. For example, add 400 µL of a 1 µg/mL ¹³C₁₅-DON solution in acetonitrile.

-

Add 20 mL of extraction solvent. A common and effective solvent is a mixture of acetonitrile and water (e.g., 84:16 v/v or 80:20 v/v). Some methods also include a small percentage of acetic acid (e.g., acetonitrile/water/acetic acid 79/20/1, v/v/v) to improve extraction efficiency, although it may not be necessary for type B trichothecenes.

-

Shake the mixture vigorously for 60 minutes at room temperature on a rotary shaker (e.g., 200 rpm).

-

Centrifuge the sample at 3500 rpm to pellet the solid matrix.

-

Transfer an aliquot of the supernatant for further processing or direct analysis.

Sample Clean-up (Optional)

For many modern, sensitive LC-MS/MS systems, a sample clean-up step may not be necessary, especially when using a stable isotope dilution assay which corrects for matrix effects. However, for complex matrices or less sensitive instrumentation, a clean-up step can improve results.

2.1. Immunoaffinity Column (IAC) Clean-up:

-